molecular formula C23H19N3OS2 B304286 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine

6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine

Cat. No. B304286
M. Wt: 417.6 g/mol
InChI Key: BXNANIJLGQHPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of phenothiazine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which are both implicated in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has several biochemical and physiological effects. It has been reported to reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. Additionally, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine. One direction is to further elucidate its mechanism of action and identify specific signaling pathways that it modulates. Another direction is to investigate its potential use in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-(10H-phenothiazin-10-ylcarbonyl)thiophene-3-carboxylic acid with isopropylamine and 2-bromo-3-chloropyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine has been found to have potential therapeutic applications in scientific research. It has been reported to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

6-isopropyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine

Molecular Formula

C23H19N3OS2

Molecular Weight

417.6 g/mol

IUPAC Name

(3-amino-6-propan-2-ylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone

InChI

InChI=1S/C23H19N3OS2/c1-13(2)15-12-11-14-20(24)21(29-22(14)25-15)23(27)26-16-7-3-5-9-18(16)28-19-10-6-4-8-17(19)26/h3-13H,24H2,1-2H3

InChI Key

BXNANIJLGQHPOA-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N

Canonical SMILES

CC(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.